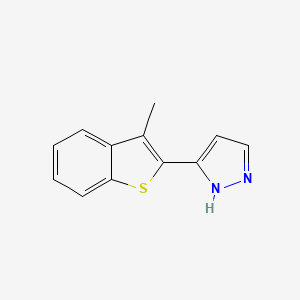

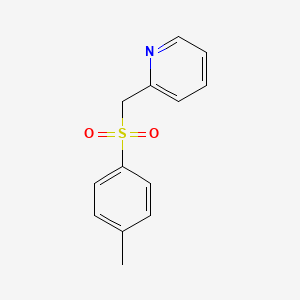

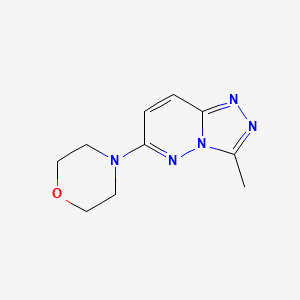

![molecular formula C5H9N3OS B3060688 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol CAS No. 646534-23-8](/img/structure/B3060688.png)

2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol

Übersicht

Beschreibung

“2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol” is a chemical compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, one method involves a cyclization reaction between methyl cyclopropane dicarboximide and formamidine, followed by hydrogenation . Another method involves a reaction between a triazole and a halogenated methanol .Molecular Structure Analysis

The molecular structure of “2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol” can be inferred from similar compounds. For example, the IR spectrum of a similar compound shows peaks at 3053 cm-1 (C–H), 1597 cm-1 (C=N), and 1495 cm-1 (C–S). The 1H NMR spectrum shows various peaks, including those corresponding to the aromatic hydrogens and the methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol” can be inferred from similar compounds. For example, a similar compound has been reported to be a solid . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively .Wissenschaftliche Forschungsanwendungen

Drug Discovery

1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .

Organic Synthesis

1,2,3-Triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability .

Supramolecular Chemistry

1,2,3-Triazoles are used in supramolecular chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to bind in the biological system with a variety of enzymes and receptors .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging .

Materials Science

Lastly, 1,2,3-triazoles are used in materials science . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors (copper alloys) .

Zukünftige Richtungen

The future directions for research on “2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-1-ethanol” could include further investigation of its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential use as an anticancer agent . Additionally, the development of an efficient and sustainable synthesis method could be a promising direction .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as p-cymene ru(ii) complexes with 2-(n-methyl-1h-1,2,4-triazol-3-yl)pyridines, have been reported to exhibit anticancer activity, tested on human ovarian cancer cell lines .

Mode of Action

It is known that the 1,2,3-triazole ring system, which is a part of the compound, can be obtained by the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to the myriad of biological activities exhibited by 1,2,3-triazole, including antibacterial, antimalarial, and antiviral activities .

Biochemical Pathways

Compounds with similar structures have been reported to influence coordination behavior of the ligand, allowing the formation of both complexes with bridging ligands and chelates .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .

Result of Action

Compounds with similar structures have been reported to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Action Environment

It is known that the loss of hydrogen bond donor/acceptor group at triazole substituted aryl group of similar compounds makes the molecule less active .

Eigenschaften

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-4-6-5(8-7-4)10-3-2-9/h9H,2-3H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWULDMXKCBNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585931 | |

| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646534-23-8 | |

| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-Chlorobutanoyl)phenyl]acetamide](/img/structure/B3060612.png)

![6-methyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B3060614.png)

![methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate](/img/structure/B3060615.png)

![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)